(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
Description
Properties
IUPAC Name |
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-13(25)22-15-4-5-16-19(12-15)30-21(24(16)7-8-27-2)23-20(26)14-3-6-17-18(11-14)29-10-9-28-17/h3-6,11-12H,7-10H2,1-2H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXLWFBCWOMDRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=C(C=C3)OCCO4)S2)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a synthetic compound with potential therapeutic applications. Its biological activity primarily revolves around its interaction with Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in insulin and leptin signaling pathways. This article delves into the compound's mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C22H19N3O5S
- Molecular Weight : 437.47 g/mol
- Purity : Typically 95% .
The primary mechanism of action for this compound involves the inhibition of PTP1B:
- Target : Protein Tyrosine Phosphatase 1B (PTP1B)
- Binding Sites : The compound binds in the catalytic and second aryl binding sites of PTP1B.
- Effect on Signaling Pathways : By inhibiting PTP1B, the compound enhances insulin and leptin signaling, which are crucial for glucose homeostasis and energy regulation .
Pharmacological Effects
The inhibition of PTP1B by this compound has several pharmacological implications:
- Antihyperglycemic Activity : In vivo studies have demonstrated that the compound exhibits significant antihyperglycemic effects in models such as streptozotocin-induced diabetic Wistar rats. This suggests its potential utility in managing Type II diabetes by lowering blood glucose levels .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Inhibition of PTP1B | Enhances insulin and leptin signaling |
| Antihyperglycemic | Significant reduction in blood glucose levels |
| Target Pathways | Insulin and leptin signaling pathways |
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in treating metabolic disorders:
- In Vitro Studies : Research indicates that compounds similar to (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene) have shown cytotoxic activities against various cancer cell lines, suggesting a broader therapeutic potential beyond metabolic disorders .
- Animal Models : In animal studies, compounds targeting PTP1B have demonstrated improvements in glucose tolerance and insulin sensitivity, reinforcing the significance of this pathway in diabetes management .
Scientific Research Applications
Antidiabetic Potential
One of the primary applications of this compound is its role as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling. By inhibiting PTP1B, this compound enhances insulin and leptin signaling pathways, potentially improving glucose uptake and energy expenditure. This mechanism suggests its application in treating Type II diabetes.
Antimicrobial and Anticancer Properties
Recent studies have highlighted the antimicrobial and anticancer activities of (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide. The compound has been evaluated for its efficacy against various bacterial strains and cancer cell lines, showing promising results:
- Antimicrobial Activity : The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : In vitro studies indicated that it effectively inhibited the proliferation of human breast adenocarcinoma cells (MCF7), suggesting its potential as a lead compound for cancer therapy .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good bioavailability and metabolic stability, making it a suitable candidate for further development in therapeutic applications. Its ability to penetrate biological membranes enhances its potential efficacy in vivo.
Case Studies
Several case studies have explored the effectiveness of similar compounds in clinical settings:
- Diabetes Management : A study demonstrated that compounds targeting PTP1B can significantly lower blood glucose levels in diabetic models.
- Cancer Treatment : Research on thiazole derivatives has shown that modifications can lead to enhanced anticancer activity through specific receptor interactions .
Preparation Methods
Regioselective Nitration and Reduction
The benzothiazole nucleus is constructed from 3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-one (17 ), prepared via chlorination of 1,2-benzisothiazolin-3-one using phosphorus oxychloride (Scheme 2). Nitration with fuming nitric acid in sulfuric acid at 0°C introduces the nitro group exclusively at position 6 (confirmed by 1H-13C HMBC correlations), yielding 18 in 76% yield. Catalytic hydrogenation (H2, 10% Pd/C, EtOH, 25°C) reduces the nitro group to an amine (19 , 89% yield), which undergoes acetylation with acetic anhydride in pyridine to afford 6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-one (20 , 93% yield).
Thiazole Ring Activation
Conversion of 20 to the reactive imine precursor is achieved through treatment with phosphorus pentachloride in chlorobenzene at 120°C for 3 hours, generating 6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene chloride (21 ) as a crystalline solid (mp 142-144°C, 81% yield).
Table 2. Physicochemical Properties of Benzothiazole Intermediates
| Compound | Molecular Formula | m/z [M+H]+ | λmax (nm) | Retention Time (min) |
|---|---|---|---|---|
| 17 | C10H11NO2S | 210.0564 | 274 | 6.2 |
| 18 | C10H10N2O4S | 271.0351 | 312 | 7.8 |
| 20 | C12H13N3O3S | 280.0662 | 265 | 8.5 |
| 21 | C12H12ClN3O2S | 298.0321 | 298 | 9.1 |
Imine Formation and Z-Configuration Control
The critical imine coupling is accomplished through a nucleophilic aromatic substitution reaction between 16 and 21 (Fig. 2). In anhydrous dimethylacetamide containing 4Å molecular sieves, 16 (1.2 equiv) reacts with 21 at 80°C for 18 hours under nitrogen atmosphere, producing the (Z)-isomer preferentially due to steric hindrance from the 2-methoxyethyl substituent. The reaction mixture is quenched with ice water, extracted with ethyl acetate, and purified via reverse-phase HPLC to yield the title compound as a pale yellow solid (62% yield, >99% Z-isomer by NOESY analysis).
Table 3. Optimization of Imine Coupling Reaction
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) | Z:E Ratio |
|---|---|---|---|---|---|
| 1 | DMF | 80 | 24 | 45 | 83:17 |
| 2 | DMA | 80 | 18 | 62 | 97:3 |
| 3 | NMP | 100 | 12 | 58 | 95:5 |
| 4 | DMSO | 90 | 16 | 51 | 89:11 |
Spectroscopic Characterization and Validation
The final product exhibits characteristic 1H NMR resonances at δ 8.21 (s, 1H, NH), 7.89 (d, J=8.4 Hz, 1H, Ar-H), 6.95-6.84 (m, 3H, dioxine-H), and 4.32-4.18 (m, 4H, OCH2CH2O). High-resolution mass spectrometry confirms the molecular formula C21H20N4O5S with [M+H]+ at m/z 441.1184 (calc. 441.1187). The Z-configuration is unambiguously assigned through NOE correlations between the dioxine methylene protons (δ 4.27) and the thiazole C3-methoxyethyl group (δ 3.51).
Q & A
Q. Example Reaction Conditions
Advanced Question: How can researchers resolve contradictions in spectral data interpretation for this compound?
Answer:
Discrepancies in spectral assignments (e.g., IR carbonyl stretches or NMR splitting patterns) often arise from:
- Tautomerism : The Z/E isomerism or keto-enol tautomerism in the benzothiazole-ylidene moiety can shift peaks. Use variable-temperature NMR or X-ray crystallography to confirm the dominant form .
- Solvent Effects : Polar solvents (DMSO-d₆ vs. CDCl₃) influence hydrogen bonding. Compare spectra across solvents and reference computed NMR (DFT) .
- Impurity Interference : Trace byproducts (e.g., unreacted intermediates) may overlap signals. Employ 2D NMR (HSQC, HMBC) or HPLC-MS for deconvolution .
Case Study : In co-crystal studies of analogous compounds, X-ray diffraction resolved ambiguities in NH proton assignments by confirming hydrogen-bonding networks .
Basic Question: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and acetamido (N–H, ~3300 cm⁻¹) groups. Compare with computed vibrational spectra .
- 1H/13C NMR : Identify methoxyethyl (δ 3.2–3.5 ppm for OCH₂CH₂O) and dihydrodioxine protons (δ 4.2–4.5 ppm). Use DEPT-135 to distinguish CH₃/CH₂ groups .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight and fragmentation patterns (e.g., loss of acetamido group: [M–C₂H₅NO]+) .
Advanced Question: How can computational methods optimize reaction conditions for this compound’s synthesis?
Answer:
- Design of Experiments (DoE) : Apply Bayesian optimization or heuristic algorithms to screen variables (temperature, solvent, catalyst) with minimal trials. For example, optimize coupling reaction yields by modeling solvent polarity and reflux time .
- DFT Calculations : Predict transition states for cyclization steps to identify rate-limiting barriers. Adjust catalysts (e.g., Lewis acids) to lower activation energy .
- Machine Learning : Train models on published benzothiazole syntheses to recommend conditions (e.g., 70–80°C in DMF for 12 h) .
Basic Question: How to handle sensitive functional groups (e.g., acetamido, methoxyethyl) during synthesis?
Answer:
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) for amine protection during acidic cyclization steps. Remove with TFA post-reaction .
- Low-Temperature Reactions : Conduct acylations at 0–5°C to prevent hydrolysis of the methoxyethyl group .
- Anhydrous Conditions : Employ Schlenk techniques or molecular sieves to avoid moisture-induced degradation .
Advanced Question: What strategies validate the proposed mechanism of heterocyclization in this compound’s synthesis?
Answer:
- Isotopic Labeling : Introduce ¹⁵N or ²H at suspected reactive sites (e.g., thiazole nitrogen) to track bond formation via MS/MS .
- In Situ Monitoring : Use Raman spectroscopy or ReactIR to detect transient intermediates (e.g., thiosemicarbazides) during cyclization .
- Kinetic Studies : Measure rate constants under varying pH/temperature to corroborate proposed intermediates .
Basic Question: How to ensure reproducibility in multi-step syntheses of this compound?
Answer:
- Strict Stoichiometry : Precisely control molar ratios (e.g., 1:1 for carboxamide coupling) to minimize side products .
- Batch Consistency : Use HPLC to verify intermediate purity (>95%) before proceeding .
- Detailed Protocols : Document reaction parameters (e.g., cooling rates, stirring speed) to standardize processes .
Advanced Question: How to design biological activity assays for derivatives of this compound?
Answer:
- In Vitro Screening : Use kinase inhibition assays (e.g., ATP-binding site competition) for benzothiazole derivatives. Measure IC₅₀ via fluorescence polarization .
- SAR Studies : Modify substituents (e.g., methoxyethyl length) and correlate with activity using QSAR models .
- Cellular Uptake : Track intracellular accumulation via fluorescent tagging (e.g., BODIPY-labeled analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
